molecular formula C17H13ClN4S B12560047 2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole CAS No. 143795-80-6

2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole

Cat. No.: B12560047
CAS No.: 143795-80-6
M. Wt: 340.8 g/mol
InChI Key: SLOPCJLJOKRVAG-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole is a heterocyclic compound that incorporates both triazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole typically involves the reaction of 4-chlorophenyl ethyl ketone with 1H-1,2,4-triazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making the compound effective as an antimicrobial agent . Additionally, the benzothiazole moiety contributes to the compound’s ability to interact with DNA and proteins, further enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole is unique due to the presence of both triazole and benzothiazole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

143795-80-6

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole

InChI

InChI=1S/C17H13ClN4S/c18-13-7-5-12(6-8-13)9-15(22-11-19-10-20-22)17-21-14-3-1-2-4-16(14)23-17/h1-8,10-11,15H,9H2

InChI Key

SLOPCJLJOKRVAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(CC3=CC=C(C=C3)Cl)N4C=NC=N4

Origin of Product

United States

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